3-Chloro-4-dimethylamino-benzoic acid
Overview
Description
3-Chloro-4-dimethylamino-benzoic acid is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anion Recognition : 4-(N,N-Dimethylamino)benzoic Acid has been identified as a chromogenic and fluorogenic anion host, showing high selectivity to divalent anions HPO42- and SO42- in UV-vis and fluorescence titrations. This implies its potential application in anion recognition technologies (Hou & Kobiro, 2006).
Crystallography : Studies have characterized new polymorphs of 4-(N,N-dimethylamino)benzoic acid, contributing to the field of crystallography and materials science (Aakeröy, Desper, & Levin, 2005).
Chemical Oscillations : Research into the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid by acidic bromate revealed transient oscillations in a batch reactor, suggesting its utility in studying nonlinear chemical phenomena (Bell & Wang, 2015).
Pharmaceutical Applications : Derivatives of 4-(N,N-dimethylamino)benzoic acid have been synthesized and shown to have anti-inflammatory activity, indicating potential applications in pharmaceuticals (Lynch et al., 2006).
Organic Synthesis : The compound has been synthesized from p-(dimethylamino)-benzaldehyde, providing insights into organic synthesis processes (Xie Chuan, 2005).
Chemical Kinetics : Studies on the kinetics and mechanism of oxidation of substituted benzaldehydes by 4-(dimethylamino)pyridinium chlorochromate have been conducted, contributing to the understanding of chemical kinetics and reaction mechanisms (Krishnasamy, Devanathan, & Dharmaraja, 2007).
Properties
IUPAC Name |
3-chloro-4-(dimethylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZXLWPXJKGSGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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